molecular formula C18H14N2O5 B2544800 5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide CAS No. 890644-66-3

5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide

Cat. No.: B2544800
CAS No.: 890644-66-3
M. Wt: 338.319
InChI Key: FKTGOJLCSRJFBX-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide is a synthetic chemical compound provided for laboratory research purposes. Compounds featuring furan-carboxamide scaffolds and substituted nitrophenyl groups are of significant interest in medicinal chemistry and drug discovery research. For instance, structurally related molecules have been investigated as novel inhibitors of viral proteases or have shown potential as analgesic agents in preclinical models . The specific mechanism of action, pharmacological activity, and research applications for this particular compound require further investigation and characterization by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-13-7-8-14(15(11-13)20(22)23)16-9-10-17(25-16)18(21)19-12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTGOJLCSRJFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups can be introduced via electrophilic aromatic substitution reactions. Common reagents include methanol and nitric acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan ring with an appropriate amine, such as aniline, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.

Major Products

    Oxidation: Formation of 5-(4-hydroxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide.

    Reduction: Formation of 5-(4-methoxy-2-aminophenyl)-N-phenylfuran-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features, including the furan ring and the nitrophenyl group, allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 5-(4-Nitrophenyl)furan-2-carboxylic Acid

  • Structure : Lacks the methoxy and N-phenylamide groups; instead, it has a carboxylic acid at the 2-position of the furan.
  • Synthesis : Prepared via Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis .
  • Properties :
    • Higher polarity due to the carboxylic acid group, enhancing aqueous solubility.
    • Nitro group at the para position may reduce steric hindrance compared to the ortho-nitro group in the target compound.
  • Applications : Used as a precursor for further functionalization (e.g., amide coupling).

Compound B : Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

  • Structure : Contains a fluorine atom at the ortho position and a nitro group at the para position on the phenyl ring; methyl ester replaces the amide.
  • Synthesis : Synthesized via Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate (14% yield) .
  • Methyl ester group may improve membrane permeability compared to carboxylic acid or amide derivatives.
  • Structural Analysis : Crystal structure resolved using SHELXL-18/3, highlighting planar furan-phenyl conjugation .

Core Structure and Functional Group Modifications

Compound C: 5-[(4-Chloro-3-Methylphenoxy)Methyl]-N-[4-(Diethylamino)Phenyl]Furan-2-Carboxamide

  • Structure: Features a phenoxymethyl linker and a diethylamino group on the phenylamide.
  • Properties: Diethylamino group enhances solubility in acidic conditions (via protonation).

Compound D: N-(4-Fluorophenyl)-2-(5-Methyl-2-Furyl)-4-Quinolinecarboxamide

  • Structure: Quinoline core replaces the furan ring; fluorophenylamide group introduced.
  • Properties: Extended aromatic system (quinoline) may enhance π-π stacking in biological targets. Fluorine atom improves metabolic stability compared to non-halogenated analogs .

Scaffold and Electronic Effects

Compound E: 5-[(4-Methoxy-2-Nitroanilino)Methylene]-2,2-Dimethyl-1,3-Dioxane-4,6-Dione

  • Structure : Shares methoxy and nitro substituents but has a dioxane-dione core instead of furan.
  • Properties :
    • Cyclic ester (dioxane-dione) increases susceptibility to hydrolysis, reducing in vivo stability.
    • Methylene linker may alter conjugation compared to the direct aryl-furan bond in the target compound .

Data Table: Key Comparisons

Compound Name Core Structure Substituents Key Properties Synthesis Method
Target Compound Furan-carboxamide 4-Methoxy-2-nitrophenyl, N-phenyl Balanced lipophilicity; steric hindrance at ortho-nitro Likely Suzuki/amide coupling
5-(4-Nitrophenyl)furan-2-carboxylic Acid Furan-carboxylic acid 4-Nitrophenyl High polarity; aqueous solubility Suzuki coupling
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Furan-ester 2-Fluoro-4-nitrophenyl Electron-deficient aryl; moderate yield (14%) Meerwein arylation
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide Furan-carboxamide Phenoxymethyl, diethylamino Enhanced solubility in acidic media Not specified
5-[(4-Methoxy-2-nitroanilino)methylene]-dioxane-dione Dioxane-dione 4-Methoxy-2-nitroanilino Hydrolysis-prone; reduced stability Condensation

Research Findings and Implications

  • Biological Relevance : The N-phenylamide group may improve target binding affinity compared to ester or carboxylic acid analogs, as seen in kinase inhibitors .
  • Synthetic Challenges : Low yields in Meerwein arylation (e.g., 14% for Compound B) suggest that Suzuki coupling or alternative methods may be preferable for scale-up .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling furan-2-carbonyl chloride derivatives with substituted nitroanilines. For example, refluxing furan-2-carbonyl chloride with 4-methoxy-2-nitroaniline in acetonitrile, using triethylamine (Et₃N) as a base, facilitates amide bond formation. Reaction optimization includes controlling stoichiometric ratios (1:1 molar ratio), reflux duration (3–24 hours), and solvent choice (polar aprotic solvents like acetonitrile or DMF). Post-reaction purification via recrystallization (e.g., methanol) improves purity. Evidence from analogous syntheses achieved yields up to 84% under similar conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (amide N-H stretch ≈3310 cm⁻¹, C=O stretch ≈1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, nitro-substituted phenyl protons at δ 7.5–8.5 ppm).
  • X-ray crystallography : Resolves molecular conformation (e.g., trans-amide geometry, dihedral angles between aromatic rings ≈9–10°) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₄N₂O₅, exact mass 338.09 g/mol).

Q. What are the potential research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound’s nitro and methoxy groups suggest utility as a pharmacophore in drug discovery. Researchers screen it against enzyme targets (e.g., kinases, oxidoreductases) using in vitro assays (IC₅₀ determination) and molecular docking to predict binding modes. Analogous nitrophenyl-furan derivatives have shown bioactivity in antimicrobial and anti-inflammatory studies .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace acetonitrile with DMF to enhance solubility of nitroaromatic intermediates .
  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted aniline or ester byproducts.
  • Reaction monitoring : Use TLC or LC-MS to track progress and adjust conditions in real-time.

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to confirm proton-carbon connectivity.
  • Computational validation : Compare experimental IR/NMR with DFT-simulated spectra (software: Gaussian, ORCA).
  • Crystallographic backup : Resolve ambiguities using single-crystal X-ray data, as demonstrated for structurally similar N-(2-nitrophenyl)furan-2-carboxamide .

Q. What computational approaches predict the compound’s bioactivity or molecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity.
  • Molecular docking (AutoDock, Glide) : Simulate binding to protein targets (e.g., COX-2, EGFR) using crystal structures from the PDB database.
  • Molecular Dynamics (MD) : Evaluate stability of ligand-receptor complexes over 100-ns simulations (tools: GROMACS, AMBER).

Q. How does the electronic nature of substituents influence reactivity in nucleophilic substitution?

  • Methodological Answer :

  • Nitro group (electron-withdrawing) : Meta-directs electrophilic substitution; reduces ring electron density, favoring nucleophilic attack at positions 4 and 6.
  • Methoxy group (electron-donating) : Ortho/para-directs; enhances ring electron density, increasing susceptibility to oxidation.
  • Quantitative analysis : Use Hammett σ constants (σₙ for nitro = +0.71, σₚ for methoxy = -0.27) to predict substituent effects on reaction rates .

Q. What strategies enhance solubility or stability in biological assays?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the methoxy position.
  • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles.
  • pH adjustment : Prepare sodium salts of the carboxamide group for aqueous solubility.

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